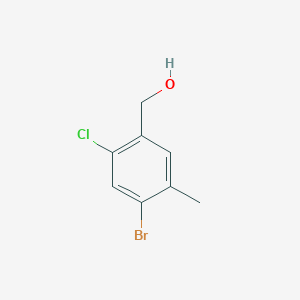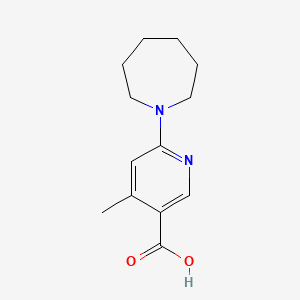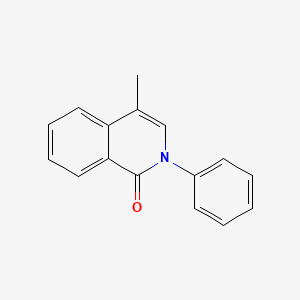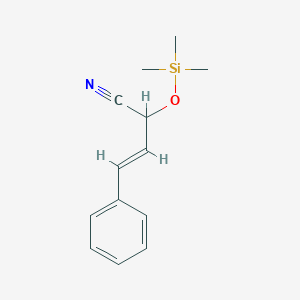
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a fluorine atom attached to the naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 6-fluoro-1,8-naphthyridine with dimethylamine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
Applications De Recherche Scientifique
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)
- 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)
- 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
Uniqueness
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and fluorine atom enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Numéro CAS |
648902-60-7 |
|---|---|
Formule moléculaire |
C12H14FN3O |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
7-(dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14FN3O/c1-4-16-6-5-10(17)8-7-9(13)12(15(2)3)14-11(8)16/h5-7H,4H2,1-3H3 |
Clé InChI |
ALEFXAXAACIKPG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=O)C2=CC(=C(N=C21)N(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)



![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)






